N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2/c21-14-11-9-13(10-12-14)19(24)22-16-6-2-1-5-15(16)20-23-17-7-3-4-8-18(17)25-20/h1-12H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBABMSYROGBDFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under various reaction conditions. One common method involves the use of 2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide in the presence of a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux . This method yields the desired benzoxazole derivative with moderate efficiency. Industrial production methods may involve the use of nanocatalysts, metal catalysts, or ionic liquid catalysts to enhance the yield and reduce reaction times .
Chemical Reactions Analysis
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring, using reagents such as halogens or alkylating agents.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Activity: It has shown promising activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Antioxidant Properties: The compound exhibits antioxidant activity, which can be useful in preventing oxidative stress-related diseases.
Industrial Applications: Benzoxazole derivatives are used in the synthesis of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis . The compound may also interact with microbial cell membranes or enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Key Insights :
- The 4-butoxy analog (XLogP3 = 6.1) is significantly more lipophilic than the 4-chloro derivative, which may affect bioavailability .
- The 4-chloro group in PNU-282987 demonstrates its versatility in targeting neurological receptors .
Physicochemical and Structural Analysis
Melting Points and Stability
Melting points vary significantly with substituents:
| Compound (Benzothiazole Series) | Substituent | Melting Point (°C) |
|---|---|---|
| 3r (4-Cl) | 4-Cl | 148–151 |
| 3q (4-OCH₃) | 4-OCH₃ | 159–162 |
| 3s (4-CF₃) | 4-CF₃ | 138–142 |
| 3v (Octanamide) | Aliphatic | 54–56 |
Key Insight : Electron-withdrawing groups (e.g., -Cl, -CF₃) reduce melting points compared to electron-donating groups (e.g., -OCH₃), likely due to altered crystal packing efficiency .
Molecular Properties
- This compound : Expected molecular weight ~354.8 g/mol (C₂₀H₁₃ClN₂O₂).
- Butoxy Analog () : Higher molecular weight (402.5 g/mol) and lipophilicity (XLogP3 = 6.1) due to the butoxy chain .
Biological Activity
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological properties, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which integrates a benzoxazole moiety with a chlorobenzamide group. This combination is believed to enhance its biological activity compared to compounds containing only one of these functionalities.
| Property | Details |
|---|---|
| Molecular Formula | C15H12ClN3O |
| Molecular Weight | 285.73 g/mol |
| CAS Number | 477498-93-4 |
Synthesis Methods
The synthesis of this compound typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under various reaction conditions. A common method includes using 2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide in the presence of a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux temperatures.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, the compound has shown significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values reported in the low micromolar range .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for the development of new antimicrobial agents. In particular, it has shown effectiveness against antibiotic-resistant strains of Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
This compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests potential therapeutic applications in the treatment of inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on MCF-7 cells revealed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Testing
In another investigation focusing on its antimicrobial properties, this compound was tested against various bacterial strains. The results indicated that it inhibited bacterial growth with an MIC (Minimum Inhibitory Concentration) as low as 32 µg/mL against resistant strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via amide coupling between 2-(1,3-benzoxazol-2-yl)phenylamine and 4-chlorobenzoyl chloride. Key steps include:
- Using SOCl₂ to activate the carboxylic acid group of 4-chlorobenzoic acid for efficient acyl chloride formation .
- Refluxing in dry chloroform with triethylamine (Et₃N) as a base to neutralize HCl byproducts .
- Purification via column chromatography (e.g., silica gel with gradient elution of ethyl acetate in petroleum ether) to isolate the product .
- Yield Optimization : Catalyst screening (e.g., DMAP for nucleophilic catalysis) and solvent selection (e.g., dichloromethane for improved solubility) can enhance reaction efficiency.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and benzoxazole ring formation .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reverse-phase C18 columns) .
- Infrared Spectroscopy (IR) : Identifies amide C=O stretches (~1650 cm⁻¹) and benzoxazole C=N vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (MS) : ESI-MS verifies molecular weight alignment with theoretical values (e.g., [M+H]⁺ at m/z 365.8) .
Q. How can researchers troubleshoot low yields during the benzoxazole ring formation step?
- Methodological Answer : Common issues include:
- Incomplete cyclization : Ensure anhydrous conditions and use catalysts like PPA (polyphosphoric acid) to promote cyclodehydration .
- Byproduct formation : Monitor reaction temperature (110–120°C) and stoichiometry (excess 2-aminophenol derivatives) to minimize side reactions .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to bacterial enzyme targets (e.g., AcpS-PPTase)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with AcpS-PPTase’s active site (PDB ID: 1F7A). Focus on hydrogen bonding with the benzoxazole nitrogen and hydrophobic interactions with the 4-chlorophenyl group .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing enzyme inhibition .
- Validation : Compare computational results with in vitro enzyme inhibition assays (IC₅₀ values) .
Q. How can structural modifications enhance its pharmacokinetic properties while retaining bioactivity?
- Methodological Answer :
- SAR Studies :
- Replace the 4-chloro group with electron-withdrawing substituents (e.g., CF₃) to improve membrane permeability .
- Introduce hydrophilic moieties (e.g., PEG chains) on the benzamide to enhance solubility without disrupting benzoxazole-mediated target binding .
- In Silico ADMET Prediction : Tools like SwissADME assess logP, bioavailability, and CYP450 metabolism risks .
Q. What experimental designs resolve contradictions in reported biochemical pathway interactions?
- Methodological Answer :
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map downstream effects of enzyme inhibition .
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to elucidate rate-limiting steps in bacterial fatty acid biosynthesis pathways .
- Control Experiments : Include knockout bacterial strains (ΔAcpS-PPTase) to confirm target specificity .
Q. Which non-conventional synthesis methods (e.g., mechanochemical) reduce solvent waste?
- Methodological Answer :
- Ball Milling : Grind 4-chlorobenzamide derivatives with benzoxazole precursors and K₂CO₃ as a base. Achieve >80% yield in solvent-free conditions .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 150°C, 20 min) while maintaining regioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
